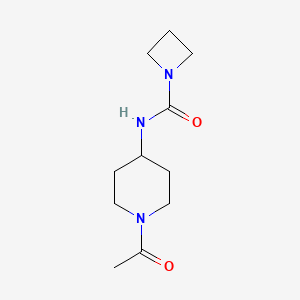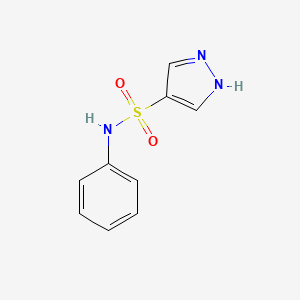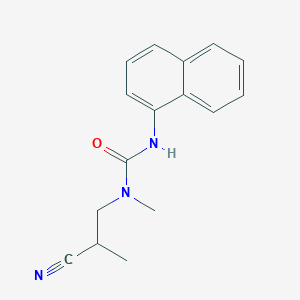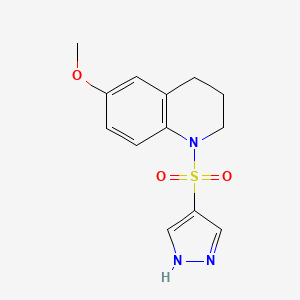
6-methoxy-1-(1H-pyrazol-4-ylsulfonyl)-3,4-dihydro-2H-quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-1-(1H-pyrazol-4-ylsulfonyl)-3,4-dihydro-2H-quinoline is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-methoxy-1-(1H-pyrazol-4-ylsulfonyl)-3,4-dihydro-2H-quinoline is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 6-methoxy-1-(1H-pyrazol-4-ylsulfonyl)-3,4-dihydro-2H-quinoline exhibits cytotoxic effects on cancer cells. It has also been found to inhibit the growth of various bacteria and fungi. However, further research is needed to fully understand the biochemical and physiological effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-methoxy-1-(1H-pyrazol-4-ylsulfonyl)-3,4-dihydro-2H-quinoline is its potential use in cancer therapy. However, the compound has limitations in terms of its solubility and stability, which may affect its effectiveness in lab experiments.
Orientations Futures
Future research on 6-methoxy-1-(1H-pyrazol-4-ylsulfonyl)-3,4-dihydro-2H-quinoline could focus on further investigating its potential applications in cancer therapy and its mechanism of action. Additionally, research could explore the compound's potential use in the treatment of bacterial and fungal infections. Further studies could also investigate modifications to the compound's structure to improve its solubility and stability.
Méthodes De Synthèse
The synthesis of 6-methoxy-1-(1H-pyrazol-4-ylsulfonyl)-3,4-dihydro-2H-quinoline involves the reaction of 6-methoxy-2-(chloromethyl)-3,4-dihydroquinoline with sodium pyrazolate in the presence of a base. The resulting product is then treated with a sulfonyl chloride to yield the final compound.
Applications De Recherche Scientifique
6-methoxy-1-(1H-pyrazol-4-ylsulfonyl)-3,4-dihydro-2H-quinoline has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor activity and has been studied for its potential use in cancer therapy. Additionally, it has been investigated for its antibacterial and antifungal properties.
Propriétés
IUPAC Name |
6-methoxy-1-(1H-pyrazol-4-ylsulfonyl)-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-19-11-4-5-13-10(7-11)3-2-6-16(13)20(17,18)12-8-14-15-9-12/h4-5,7-9H,2-3,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZIHZPMOHXEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

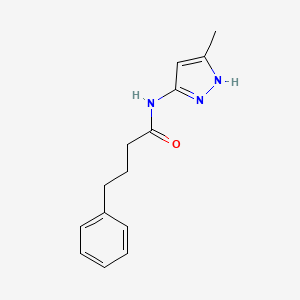
![N-(1,4-dioxaspiro[4.5]decan-8-yl)thiophene-3-carboxamide](/img/structure/B7530032.png)
![4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7530034.png)
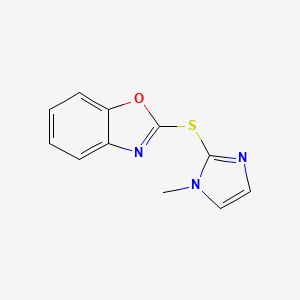

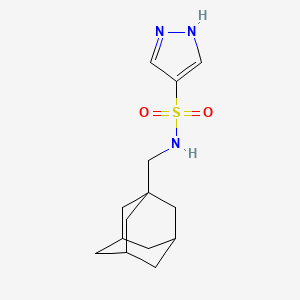
![1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7530079.png)
![2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7530080.png)

